An In-depth Technical Guide to (S)-2-Amino-6-heptynoic Acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to (S)-2-Amino-6-heptynoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by a terminal alkyne functional group and a chiral center at the alpha-carbon. This unique combination of functionalities makes it a molecule of significant interest in medicinal chemistry and drug development. The presence of the amino acid moiety provides a scaffold for incorporation into peptides and peptidomimetics, while the terminal alkyne serves as a versatile handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). This guide provides a comprehensive overview of the chemical properties, a proposed enantioselective synthesis, and potential biological applications of (S)-2-Amino-6-heptynoic acid, offering valuable insights for researchers exploring its potential in various therapeutic areas.
Chemical Properties
| Property | Inferred/Predicted Value | Rationale/Reference |
| Molecular Formula | C₇H₁₁NO₂ | Based on the structure |
| Molecular Weight | 141.17 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for amino acids |
| Melting Point | Expected to be higher than 6-heptynoic acid (22 °C), likely in the range of other amino acids. | The presence of the zwitterionic amino acid group leads to strong intermolecular forces. |
| Solubility | Predicted to be soluble in water and polar organic solvents, with limited solubility in nonpolar organic solvents. | The polar amino acid group will dominate the solubility profile over the hydrophobic alkyl chain. 6-Heptynoic acid has limited water solubility but is soluble in organic solvents[1]. |
| Stability | Stable under standard laboratory conditions. The alkyne group may be sensitive to strong oxidizing agents and certain metals. | General stability of amino acids and alkynes. Stock solutions of similar compounds are typically stored at low temperatures (-20°C to -80°C) for long-term stability. |
| pKa | pKa₁ (COOH) ~2-3; pKa₂ (NH₃⁺) ~9-10 | Typical pKa values for the carboxylic acid and amino groups of an alpha-amino acid. |
| Optical Rotation | Expected to have a specific optical rotation due to the (S)-configuration at the α-carbon. The exact value would need to be determined experimentally. | Chiral nature of the molecule. |
Spectroscopic Characterization (Predicted)
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¹H NMR:
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A triplet around 1.9-2.0 ppm corresponding to the acetylenic proton (H-7).
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Multiplets in the range of 1.5-2.5 ppm for the methylene protons of the alkyl chain (H-3, H-4, H-5).
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A multiplet or triplet around 2.2-2.4 ppm for the methylene protons adjacent to the alkyne (H-5).
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A multiplet around 3.5-3.8 ppm for the α-proton (H-2), coupled to the adjacent methylene protons.
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Broad signals for the amine and carboxylic acid protons, which may exchange with D₂O.
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¹³C NMR:
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A signal around 170-180 ppm for the carboxylic carbon (C-1).
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A signal around 80-85 ppm for the terminal alkyne carbon (C-7).
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A signal around 68-72 ppm for the internal alkyne carbon (C-6).
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A signal around 50-55 ppm for the α-carbon (C-2).
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Signals in the range of 18-35 ppm for the methylene carbons of the alkyl chain (C-3, C-4, C-5).
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IR Spectroscopy:
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A sharp, weak absorption around 3300 cm⁻¹ characteristic of the ≡C-H stretch of the terminal alkyne.
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A weak absorption around 2100-2140 cm⁻¹ for the C≡C stretch.
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A broad absorption in the range of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, overlapping with the N-H stretch of the amine.
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A strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.
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An absorption around 1550-1650 cm⁻¹ for the N-H bend of the amine.
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Mass Spectrometry:
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The molecular ion peak [M]⁺ would be expected at m/z = 141.17.
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Common fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and fragmentation of the alkyl chain.
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Enantioselective Synthesis
The asymmetric synthesis of α-amino acids is a well-established field, and several methods can be adapted for the preparation of (S)-2-Amino-6-heptynoic acid. A robust and reliable approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. The following proposed synthesis utilizes a pseudoephedrine-derived glycinamide as a chiral auxiliary, which has been shown to provide high diastereoselectivity in alkylation reactions.
Proposed Synthetic Scheme
Figure 1: Proposed enantioselective synthesis of (S)-2-Amino-6-heptynoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (S,S)-N-(N'-Benzylidene)glycyl-pseudoephedrine
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To a solution of (1S,2S)-pseudoephedrine glycinamide (1.0 eq) in toluene, add pivaldehyde (1.2 eq).
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Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Causality: The formation of the pivaldimine is crucial as it protects the primary amine and activates the α-proton for deprotonation in the subsequent step. The bulky tert-butyl group of the pivaldehyde directs the deprotonation and subsequent alkylation to occur from the less sterically hindered face of the enolate, thus controlling the stereochemistry.
Step 2: Asymmetric Alkylation
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Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.
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To this solution, add a solution of the imine from Step 1 (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
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Stir the resulting enolate solution at -78 °C for 30 minutes.
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Add 5-bromopentyne (1.2 eq) to the enolate solution and allow the reaction to stir at -78 °C for 2-4 hours.
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Quench the reaction by the addition of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures the rapid and complete formation of the lithium enolate while minimizing side reactions. The chelation of the lithium cation by the pseudoephedrine auxiliary creates a rigid, well-defined conformation that directs the incoming electrophile (5-bromopentyne) to attack from a specific face, leading to a high degree of diastereoselectivity.
Step 3: Hydrolysis and Product Isolation
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Dissolve the alkylated intermediate from Step 2 in 6 M aqueous HCl.
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Reflux the mixture for 4-6 hours to effect hydrolysis of the amide and imine.
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Cool the reaction mixture to room temperature and wash with dichloromethane to remove the liberated pseudoephedrine.
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Concentrate the aqueous layer under reduced pressure.
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The crude amino acid hydrochloride can be purified by ion-exchange chromatography or by recrystallization.
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To obtain the free amino acid, the hydrochloride salt can be neutralized with a suitable base (e.g., pyridine or a basic ion-exchange resin).
Causality: Acidic hydrolysis is a standard method for cleaving amides and imines to liberate the free amino acid. The use of a strong acid ensures complete cleavage. The workup procedure is designed to separate the desired amino acid from the chiral auxiliary, which can often be recovered and reused.
Potential Biological Activities and Mechanisms of Action
While there is no specific data on the biological activity of (S)-2-Amino-6-heptynoic acid, its structural features suggest several potential applications as an enzyme inhibitor. The terminal alkyne is a known pharmacophore in a number of irreversible enzyme inhibitors.
Potential as an Ornithine Decarboxylase (ODC) Inhibitor
Ornithine decarboxylase is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated ODC activity is associated with various cancers. The structure of (S)-2-Amino-6-heptynoic acid bears some resemblance to ornithine, the natural substrate of ODC. It is plausible that it could act as a competitive inhibitor or an irreversible inhibitor of ODC.
Figure 2: Hypothetical mechanism of ODC inhibition by (S)-2-Amino-6-heptynoic acid.
Potential as a GABA Aminotransferase (GABA-AT) Inhibitor
GABA aminotransferase is the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibitors of GABA-AT can increase GABA levels in the brain and have therapeutic potential in the treatment of epilepsy and other neurological disorders[2]. Several known GABA-AT inhibitors contain a terminal alkyne moiety that acts as a "warhead" for irreversible inhibition. (S)-2-Amino-6-heptynoic acid could potentially act as a mechanism-based inactivator of GABA-AT.
Experimental Protocols for Characterization
Once synthesized, the following experimental protocols are recommended for the thorough characterization of (S)-2-Amino-6-heptynoic acid.
Determination of Melting Point
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Place a small amount of the purified, dry solid in a capillary tube.
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Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
Optical Rotation
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Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or 1 M HCl).
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Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm).
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Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
NMR Spectroscopy
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Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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For structural confirmation, 2D NMR experiments such as COSY and HSQC can be performed.
Infrared (IR) Spectroscopy
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Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
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Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry
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Obtain a high-resolution mass spectrum (HRMS) using techniques such as ESI or FAB to confirm the elemental composition of the molecule.
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Analyze the fragmentation pattern to further support the proposed structure.
Conclusion
(S)-2-Amino-6-heptynoic acid represents a promising building block for the development of novel therapeutics and chemical biology tools. Its unique bifunctional nature, combining the features of an amino acid and a terminal alkyne, opens up a wide range of possibilities for its application. While direct experimental data for this compound is limited, this guide provides a solid theoretical framework for its synthesis, characterization, and potential biological activities. The proposed enantioselective synthesis offers a practical route to access this molecule in a stereochemically pure form, paving the way for its exploration in drug discovery and other scientific disciplines. Further research into the biological evaluation of (S)-2-Amino-6-heptynoic acid is warranted to fully elucidate its therapeutic potential.
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